2/'-Phenyl-4,5-dihydro-[2,5/']bioxazolyl
Description
2'-Phenyl-4,5-dihydro-[2,5']bioxazolyl is a bicyclic oxazole derivative featuring a partially saturated oxazole ring (4,5-dihydro) fused with a phenyl-substituted oxazole moiety.
Properties
CAS No. |
106833-86-7 |
|---|---|
Molecular Formula |
C12H10N2O2 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
5-(4,5-dihydro-1,3-oxazol-2-yl)-2-phenyl-1,3-oxazole |
InChI |
InChI=1S/C12H10N2O2/c1-2-4-9(5-3-1)11-14-8-10(16-11)12-13-6-7-15-12/h1-5,8H,6-7H2 |
InChI Key |
AMXXKKDYJXVVPY-UHFFFAOYSA-N |
SMILES |
C1COC(=N1)C2=CN=C(O2)C3=CC=CC=C3 |
Canonical SMILES |
C1COC(=N1)C2=CN=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Phenyl-4,5-dihydro-[2,5’]bioxazolyl typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the cyclization of benzoyl-2-bromo-3-phenylpropenamide in the presence of sodium hydride . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for 2’-Phenyl-4,5-dihydro-[2,5’]bioxazolyl are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2’-Phenyl-4,5-dihydro-[2,5’]bioxazolyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl group and other substituents can be replaced by different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2’-Phenyl-4,5-dihydro-[2,5’]bioxazolyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’-Phenyl-4,5-dihydro-[2,5’]bioxazolyl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features, molecular formulas, and properties of 2'-Phenyl-4,5-dihydro-[2,5']bioxazolyl with related compounds:
Reactivity and Stability
- Electron-Withdrawing vs. Electron-Donating Groups: The bromophenyl group in 2-(2'-bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole enhances electrophilic substitution reactivity compared to the phenyl group in the target compound .
- Polymerization Potential: Organotin-modified dihydrooxazoles () undergo polymerization via Wurtz coupling or Wilkinson catalyst methods, a feature unlikely in the phenyl-substituted target compound due to the absence of reactive Sn–C bonds .
Chirality and Enantioselectivity
Physicochemical Properties
- Lipophilicity :
- Thermal Stability :
- Dimeric oxazoles with propane linkers () show enhanced stability from cross-linked structures, a trait that could be mirrored in the bicyclic framework of the target compound .
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